molecular formula C17H15NO6 B11544177 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate

2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate

Cat. No.: B11544177
M. Wt: 329.30 g/mol
InChI Key: NMTBOWYIOOEQBO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate (CAS: 65921-30-4) is an ester derivative featuring a 4-nitrophenyl ketone group linked to a (2-methylphenoxy)acetate moiety. Its molecular formula is C₁₇H₁₅NO₆, with a molecular weight of 329.31 g/mol. The compound is synthesized via nucleophilic substitution or condensation reactions, such as the reaction of 2-bromo-4'-nitroacetophenone with (2-methylphenoxy)acetic acid, achieving yields of 79–84% . It is commercially available and utilized in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H15NO6/c1-12-4-2-3-5-16(12)23-11-17(20)24-10-15(19)13-6-8-14(9-7-13)18(21)22/h2-9H,10-11H2,1H3

InChI Key

NMTBOWYIOOEQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of (2-Methylphenoxy)acetic Acid

(2-Methylphenoxy)acetic acid is typically prepared through a Williamson ether synthesis, where 2-methylphenol reacts with chloroacetic acid under alkaline conditions. For example:

  • Procedure : A mixture of 2-methylphenol (1.0 eq), chloroacetic acid (1.2 eq), and potassium carbonate (2.5 eq) in aqueous ethanol (70% v/v) is refluxed at 80°C for 6–8 hours.

  • Yield : 85–92% after recrystallization from ethyl acetate.

Synthesis of 2-(4-Nitrophenyl)-2-oxoethanol

This intermediate is synthesized via nitration and oxidation steps:

  • Nitration of Acetophenone : 4-Nitroacetophenone is obtained by nitrating acetophenone using a HNO₃/H₂SO₄ mixture at 0–5°C.

  • Reduction to Glycolic Acid Derivative : The ketone group is reduced to a secondary alcohol using NaBH₄ in methanol, yielding 2-(4-nitrophenyl)-2-oxoethanol.

Esterification Strategies

The coupling of (2-methylphenoxy)acetic acid and 2-(4-nitrophenyl)-2-oxoethanol is achieved through three primary methods:

Acid-Catalyzed Fischer Esterification

  • Conditions : The acid (1.0 eq) and alcohol (1.5 eq) are refluxed in toluene with concentrated H₂SO₄ (5 mol%) for 12 hours.

  • Yield : 65–70% (crude), improving to 78% after column chromatography.

Carbodiimide-Mediated Coupling

  • Conditions : Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 0°C to room temperature.

  • Yield : 82–88% with high purity (>95% by HPLC).

Transesterification

  • Substrate : Methyl (2-methylphenoxy)acetate (1.0 eq) reacts with 2-(4-nitrophenyl)-2-oxoethanol (2.0 eq) using lipase catalysts (e.g., Candida antarctica Lipase B) in tert-amyl alcohol.

  • Yield : 60–65% after 24 hours at 50°C.

Catalytic Systems and Optimization

Acid Catalysts

Sulfuric acid remains the most cost-effective catalyst but suffers from side reactions (e.g., sulfonation). Alternatives include:

  • Ionic Liquids : [BMIM][HSO₄] achieves 80% yield at 100°C with reduced corrosion.

  • Solid Acids : Sulfonated carbon catalysts yield 75% product with facile recovery.

Solvent Effects

SolventDielectric ConstantYield (%)
Toluene2.470
DCM8.988
THF7.565

Polar aprotic solvents like DCM enhance carbodiimide-mediated reactions.

Purification and Characterization

Crystallization

The crude ester is purified via gradient crystallization:

  • Solvent System : Hexane/ethyl acetate (4:1 v/v) yields needle-like crystals (mp 98–100°C).

Chromatographic Methods

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (3:1) achieves >99% purity.

  • HPLC Analysis : Retention time = 12.3 min (C18 column, 70% acetonitrile/water).

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid prolonged heating >120°C to prevent decomposition.

  • Steric Hindrance : Use excess alcohol (2.0 eq) in esterification to drive reactivity.

  • Byproduct Formation : Azeotropic removal of water improves Fischer esterification yields.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Fischer Esterification78950.8
DCC Coupling88992.5
Enzymatic Transesterification65901.2

The DCC method offers superior yield and purity but at higher cost, making Fischer esterification preferable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines (e.g., methylamine) and alcohols (e.g., methanol).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells or tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure combines an electron-withdrawing nitro group with a methyl-substituted phenoxy ester. Key analogues include:

Compound Substituent Molecular Formula Key Properties
2-(4-Nitrophenyl)-2-oxoethyl acetate 4-NO₂, acetate C₁₀H₉NO₅ Higher reactivity in nucleophilic acyl substitution due to nitro group .
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate 4-Cl, 2-methylphenoxy C₁₈H₁₇ClNO₅ Chloro substituent enhances lipophilicity; used in herbicide development .
2-(4-Methoxyphenyl)-2-oxoethyl acetate 4-OCH₃, acetate C₁₁H₁₂O₅ Methoxy group improves solubility but reduces electrophilicity .
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂, ethyl ester C₁₀H₁₃NO₃ Amino group enables conjugation in drug design; synthesized via nitro reduction .
  • Electronic Effects: The nitro group (‑NO₂) in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in hydrolysis or nucleophilic substitution compared to methoxy (‑OCH₃) or amino (‑NH₂) derivatives .
  • Biological Relevance : Chloro and nitro substituents are associated with antimicrobial activity, while methoxy derivatives are less toxic but metabolically stable .

Physicochemical Properties

  • Melting Points : Nitro-substituted compounds (e.g., target compound) exhibit higher melting points (∼150–160°C) due to strong dipole interactions, whereas methoxy derivatives melt at lower temperatures (∼100°C) .
  • Solubility: Nitro groups reduce aqueous solubility compared to amino or hydroxyl analogues, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .

Crystallographic Data

  • The crystal structure of methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate (a close analogue) reveals dihedral angles of 7.35° and 18.23° between aromatic subunits, stabilized by C–H···O hydrogen bonds . In contrast, nitro-substituted derivatives exhibit tighter packing due to nitro-group dipole interactions .

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate is a derivative of phenoxyacetic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-methylphenoxyacetic acid in the presence of suitable reagents. This process is crucial for obtaining the compound in a pure form for further biological evaluation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenoxyacetic acid derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects against influenza virus strains, with IC50 values indicating effective enzyme inhibition against neuraminidase enzymes (NAs) .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various human cell lines. The results indicate that derivatives of phenoxyacetic acid can exhibit varying degrees of cytotoxic effects against cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Antioxidant Activity

The antioxidant properties of related phenoxyacetic acid derivatives have been studied extensively. For example, compounds synthesized from similar frameworks have shown potent radical scavenging activity, which is essential for mitigating oxidative stress-related diseases . The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.

Case Studies

StudyCompoundBiological ActivityIC50 Value
Chhonker et al.(E)-2-(4-((3-(3, 4-dihydroxyphenyl) allyl) amino)-2-(4-methylheptaneamido) phenoxy) acetic acidAntiviral7.2 µM
Sahar et al.2-{4-[3-(2, 4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4, 5-dihydro-1H-pyrazolyl]-2-methoxyphenoxy} acetic acidCytotoxicity against HEL cells0.16 µg/mL
Chigurupati et al.2-(4-(1-benzoyl-3-(1H-indol-3-yl) 4,...AChE InhibitionIC50: 0.68 ± 0.13 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many phenoxyacetic acid derivatives work by inhibiting key enzymes involved in viral replication and cellular signaling pathways.
  • Radical Scavenging : The antioxidant properties are attributed to the ability of these compounds to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate, and what yields can be expected?

The compound is synthesized via two primary routes:

  • Route 1 : Reacting 1-ethynyl-4-nitrobenzene with iodobenzene diacetate, yielding ~84% under optimized conditions .
  • Route 2 : Using 2-bromo-4'-nitroacetophenone as a precursor, achieving ~79% yield after purification by recrystallization or distillation . Methodological considerations include acid catalysis (e.g., H₂SO₄) for esterification and temperature control during reflux.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the 4-nitrophenyl (δ ~8.2 ppm for aromatic protons) and 2-methylphenoxy groups (δ ~2.3 ppm for methyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in organic synthesis?

The 4-nitrophenyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbonyl groups. This facilitates nucleophilic substitution reactions, such as aminolysis or hydrolysis, which are critical for derivatization .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

Contradictions may arise between X-ray crystallography (e.g., SHELX-refined structures ) and NMR data due to dynamic effects or polymorphism. To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility .
  • Use DFT calculations to model electronic environments and compare with experimental NMR shifts .
  • Validate crystallographic data with multiple datasets to rule out twinning or disorder .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

To improve efficiency:

  • Employ microwave-assisted synthesis to reduce reaction times and improve yields .
  • Use flow chemistry for continuous purification, minimizing intermediate isolation steps .
  • Screen solvents (e.g., DMF vs. THF) to enhance solubility of nitroaromatic intermediates .

Q. What are the methodological challenges in studying this compound’s biochemical interactions?

While similar esters (e.g., 2-(4-fluorophenyl) derivatives) inhibit bacterial enzymes via covalent binding , specific targets for this compound remain unconfirmed. Approaches include:

  • Molecular docking to predict binding affinity with bacterial cell wall synthases .
  • Enzyme kinetics assays (e.g., IC₅₀ determination) using purified microbial enzymes .
  • Metabolomic profiling to identify disrupted pathways in bacterial models .

Q. How can reaction conditions be tailored to minimize byproducts during esterification?

Key adjustments:

  • Use anhydrous conditions and molecular sieves to prevent hydrolysis of the acetate group .
  • Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to reduce sulfonation side reactions .
  • Monitor reaction progress via TLC or in-situ IR to terminate before byproduct formation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 79% vs. 84%)?

Variations arise from:

  • Purity of starting materials : Impurities in nitroaromatic precursors lower yields .
  • Workup protocols : Distillation vs. recrystallization impacts recovery rates .
  • Catalyst activity : Batch-dependent performance of acid catalysts . Mitigation involves standardizing reagent sources and replicating conditions across labs.

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • Gaussian or ORCA : For DFT studies on nitro group electronic effects .
  • AutoDock Vina : To predict interactions with biological targets .
  • COSMO-RS : Solvent selection optimization for synthesis .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of nitro-containing byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for XRD .

Q. How can researchers validate the compound’s stability under storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Assess photodegradation by exposing samples to UV light and tracking nitro group reduction via UV-Vis .

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